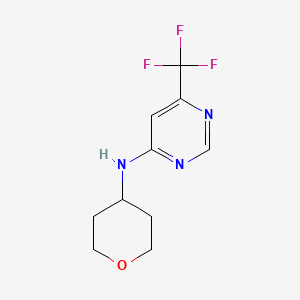![molecular formula C21H25N3OS B2931175 2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-40-4](/img/structure/B2931175.png)
2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . It also contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . The presence of an acetamide group suggests it may have some biological activity, as acetamides are found in a variety of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bulky adamantyl group and the heterocyclic thiadiazole ring. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the adamantyl group could make the compound quite lipophilic (fat-soluble), while the thiadiazole and acetamide groups could provide sites for hydrogen bonding, affecting its solubility in water .Scientific Research Applications
Anticancer Activity
Some novel sulfonamide derivatives, including those with an adamantyl moiety, have shown promising in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The incorporation of the adamantyl group into sulfonamide derivatives, as part of a broader study on cytotoxic activity, highlights the potential of adamantane-containing compounds in cancer research (Ghorab et al., 2015).
Anti-Proliferative Activity
A series of 1,3,4-thiadiazolo-adamantane derivatives were synthesized and demonstrated significant in vitro anti-proliferative activity against various cancer cell lines, including MCF-7, HepG-2, and A549. These findings suggest the potential utility of adamantane derivatives in developing new anticancer therapies (Wassel et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Several adamantyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro activities against a panel of gram-positive and gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some compounds displayed significant activity, highlighting the potential of adamantyl derivatives in antimicrobial applications. Additionally, in vivo anti-inflammatory activity was determined using the carrageenan-induced paw oedema method in rats, indicating some adamantyl derivatives' potential in anti-inflammatory therapies (Kadi et al., 2010).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The crystal structures and non-covalent interactions of adamantane-1,3,4-thiadiazole hybrid derivatives were analyzed using the quantum theory of atoms in molecules (QTAIM) approach. Such studies contribute to the understanding of the molecular interactions and properties of adamantane-containing compounds, which can be crucial for the design of new drugs and materials (El-Emam et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPKHPUFUKMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

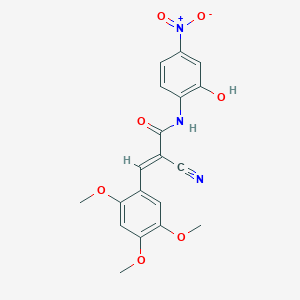
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
amine](/img/structure/B2931095.png)
![2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2931097.png)
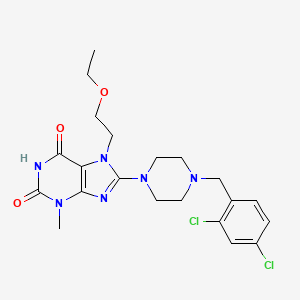
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2931100.png)

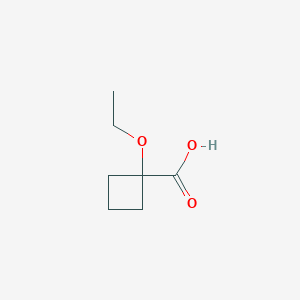
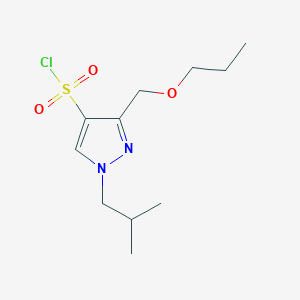
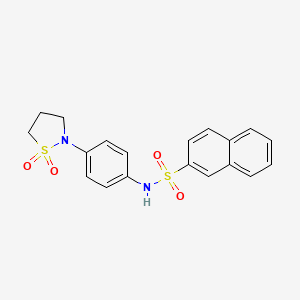
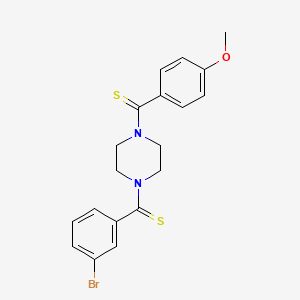
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)
